Cas no 1451392-86-1 ((6-Bromo-2,3-dichlorophenyl)boronic acid)

(6-Bromo-2,3-dichlorophenyl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its bromo and dichloro substituents enhance reactivity and selectivity, making it valuable for constructing complex aromatic frameworks in pharmaceuticals, agrochemicals, and materials science. The compound exhibits good stability under standard handling conditions and demonstrates compatibility with a range of catalysts and substrates. Its high purity and well-defined structure ensure reproducible results in research and industrial applications. The presence of multiple halogen groups further allows for sequential functionalization, enabling tailored modifications in target molecules.
(6-Bromo-2,3-dichlorophenyl)boronic acid structure
1451392-86-1 structure
Product Name:(6-Bromo-2,3-dichlorophenyl)boronic acid
CAS No:1451392-86-1
MF:C6H4BBrCl2O2
MW:269.715759277344
MDL:MFCD13184266
CID:4554456
PubChem ID:44558197
Update Time:2025-10-24

(6-Bromo-2,3-dichlorophenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (6-Bromo-2,3-dichlorophenyl)boronic acid
    • 6-bromo-2,3-dichlorophenylboronic acid
    • AK479077
    • Z1571
    • DTXSID501251889
    • (6-bromo-2,3-dichlorophenyl)boronicacid
    • MFCD13184266
    • 6-Bromo-2,3-dichlorophenylboronicacid
    • AKOS015892875
    • 1451392-86-1
    • BIC39286
    • C72755
    • DS-18902
    • Boronic acid, B-(6-bromo-2,3-dichlorophenyl)-
    • C6H4BBrCl2O2
    • MDL: MFCD13184266
    • Inchi: 1S/C6H4BBrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H
    • InChI Key: MTOJHIIWLKTMGL-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1B(O)O)Cl)Cl

Computed Properties

  • Exact Mass: 267.88648g/mol
  • Monoisotopic Mass: 267.88648g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Boiling Point: 394.9±52.0°C at 760 mmHg

(6-Bromo-2,3-dichlorophenyl)boronic acid Security Information

(6-Bromo-2,3-dichlorophenyl)boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B681360-1g
(6-Bromo-2,3-Dichlorophenyl)Boronic Acid
1451392-86-1
1g
$ 50.00 2022-06-06
TRC
B681360-5g
(6-Bromo-2,3-Dichlorophenyl)Boronic Acid
1451392-86-1
5g
$ 65.00 2022-06-06
TRC
B681360-10g
(6-Bromo-2,3-Dichlorophenyl)Boronic Acid
1451392-86-1
10g
$ 80.00 2022-06-06
Alichem
A019111176-5g
(6-Bromo-2,3-dichlorophenyl)boronic acid
1451392-86-1 97%
5g
445.50 USD 2021-06-17
Alichem
A019111176-10g
(6-Bromo-2,3-dichlorophenyl)boronic acid
1451392-86-1 97%
10g
795.00 USD 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OQ166-1g
(6-Bromo-2,3-dichlorophenyl)boronic acid
1451392-86-1 97%
1g
448.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OQ166-5g
(6-Bromo-2,3-dichlorophenyl)boronic acid
1451392-86-1 97%
5g
4939CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OQ166-50mg
(6-Bromo-2,3-dichlorophenyl)boronic acid
1451392-86-1 97%
50mg
55.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OQ166-250mg
(6-Bromo-2,3-dichlorophenyl)boronic acid
1451392-86-1 97%
250mg
617CNY 2021-05-08
eNovation Chemicals LLC
D637027-5g
(6-bromo-2,3-dichlorophenyl)boronic acid
1451392-86-1 95%
5g
$1170 2024-08-03

(6-Bromo-2,3-dichlorophenyl)boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1451392-86-1)(6-Bromo-2,3-dichlorophenyl)boronic acid
Order Number:A920637
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:14
Price ($):261.0/755.0
Email:sales@amadischem.com

Additional information on (6-Bromo-2,3-dichlorophenyl)boronic acid

Introduction to (6-Bromo-2,3-dichlorophenyl)boronic Acid (CAS No. 1451392-86-1)

(6-Bromo-2,3-dichlorophenyl)boronic acid, also known by its CAS registry number CAS No. 1451392-86-1, is a versatile and highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of phenylboronic acid, featuring a bromine atom at the 6-position and chlorine atoms at the 2 and 3 positions of the benzene ring. Its unique structure endows it with exceptional reactivity and compatibility in various chemical transformations, making it a valuable building block in modern organic chemistry.

The synthesis of (6-Bromo-2,3-dichlorophenyl)boronic acid typically involves multi-step processes that include electrophilic substitution reactions, halogenation, and boronate formation. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to streamline the synthesis of this compound, significantly reducing reaction times and enhancing yields.

One of the most notable applications of (6-Bromo-2,3-dichlorophenyl)boronic acid is in the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis. This reaction facilitates the formation of carbon-carbon bonds between boronic acids and aryl or alkenyl halides in the presence of palladium catalysts. The presence of multiple halogen substituents on the aromatic ring enhances its reactivity in such coupling reactions, enabling the construction of complex aromatic systems with high precision.

Recent studies have highlighted the potential of (6-Bromo-2,3-dichlorophenyl)boronic acid in drug discovery and materials science. In medicinal chemistry, this compound serves as a key intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including oncology and neurodegenerative diseases. Its ability to undergo multiple substitution reactions allows for extensive structural diversification, making it an invaluable tool for exploring novel pharmacophores.

In materials science, (6-Bromo-2,3-dichlorophenyl)boronic acid has been utilized in the development of advanced materials such as organic semiconductors and functional polymers. Its electronic properties and compatibility with various cross-coupling reactions make it a promising candidate for designing materials with tailored optoelectronic characteristics. Researchers have demonstrated its utility in creating conjugated systems with enhanced charge transport properties, paving the way for applications in flexible electronics and photovoltaic devices.

The versatility of (6-Bromo-2,3-dichlorophenyl)boronic acid is further underscored by its role in click chemistry and other modular synthetic strategies. These approaches emphasize simplicity and efficiency in constructing complex molecules from simple building blocks. By leveraging its reactivity and structural diversity, chemists can rapidly assemble intricate structures with high fidelity.

In conclusion, (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS No. 1451392-86-1) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with cutting-edge synthetic methodologies and diverse applications across multiple disciplines, positions it as an indispensable compound in contemporary research and industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1451392-86-1)(6-Bromo-2,3-dichlorophenyl)boronic acid
A920637
Purity:99%/99%
Quantity:25g/100g
Price ($):261.0/755.0
Email